2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate

Medicinal Chemistry Chemical Biology Procurement

This compound features the precise 2,4-dichloro substitution pattern essential for FAAH inhibitor SAR, as defined in foundational patents. The unique steric and electronic environment cannot be replicated by 4-chloro or 3,4-dichloro analogs. Given its discontinued status at one supplier, securing a large, quality-assured batch now transforms a supply-chain vulnerability into a strategic advantage for ongoing medicinal chemistry and agrochemical probe development.

Molecular Formula C17H13Cl2F3N2O3
Molecular Weight 421.2
CAS No. 860649-85-0
Cat. No. B2515288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate
CAS860649-85-0
Molecular FormulaC17H13Cl2F3N2O3
Molecular Weight421.2
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)OCC(F)(F)F)C(=O)NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C17H13Cl2F3N2O3/c18-12-5-6-14(13(19)7-12)24-15(25)11-3-1-10(2-4-11)8-23-16(26)27-9-17(20,21)22/h1-7H,8-9H2,(H,23,26)(H,24,25)
InChIKeyHLHVMQMZHDIEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

860649-85-0 – 2,2,2-Trifluoroethyl Carbamate Procurement & Baseline Properties


The compound 2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate (CAS 860649-85-0) is a synthetic arylalkylcarbamate derivative with the molecular formula C17H13Cl2F3N2O3 and a molecular weight of 421.2 g/mol , classified within a broader patent family of fatty acid amide hydrolase (FAAH) inhibitors [1]. It features a 2,2,2-trifluoroethyl ester moiety linked to a benzylamine core, which is further substituted with a 2,4-dichlorophenyl carboxamide group. This specific arrangement of electron-withdrawing groups distinguishes it from simpler carbamate analogs and is a key determinant of its chemical reactivity and potential for selective biological interactions.

Why Generic Substitution of 860649-85-0 with Other Arylalkylcarbamates Fails


A simple substitution of 2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate with a close analog (e.g., 4-chloro or 3,4-dichloro variants) is not scientifically valid due to the critical role of the 2,4-dichloro substitution pattern on the terminal phenyl ring. In the arylalkylcarbamate class of FAAH inhibitors, the R2 substituent's position and electronegativity directly govern the compound's inhibitory potency and selectivity profile, as outlined in the foundational patent [1]. The 2,4-dichloro configuration offers a unique steric and electronic environment that cannot be replicated by other isomers, making the precise CAS number essential for reproducible structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for 2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate (860649-85-0)


Molecular Identity & Purity Benchmark for SAR Studies

The compound is specified with a minimum purity of 95% . This is a critical benchmark for a building block intended for further derivatization, as it ensures that subsequent biological assay data is attributable to the target compound and not to impurities. In comparison, similar 2,2,2-trifluoroethyl carbamate building blocks, such as 2,2,2-trifluoroethyl 2,3-dichlorophenylcarbamate (CAS 1087797-90-7), are also offered at 95% purity , establishing 95% as the class-standard for non-GMP research-grade material.

Medicinal Chemistry Chemical Biology Procurement

Structural Differentiation: 2,4-Dichloro vs. 4-Chloro Substitution Patterns

The defining structural feature of CAS 860649-85-0 is the 2,4-dichloro substitution on the terminal phenyl ring, which creates a distinct electronic and steric profile. The foundational patent for this compound class explicitly delineates that the R2 position can be 'a hydrogen atom, a halogen atom or a cyano, nitro, hydroxyl... group' and its specific identity is a key variable for modulating FAAH inhibitory activity [1]. A direct analog, 2,2,2-trifluoroethyl N-{4-[(4-chloroanilino)carbonyl]benzyl}carbamate, differs by the absence of the ortho-chloro substituent , which would reduce steric bulk and alter the electron density of the aromatic ring, potentially leading to a different binding mode and potency.

Structure-Activity Relationship FAAH Inhibition Medicinal Chemistry

Commercial Availability & Supply Chain Risk Assessment

The commercial availability of this specific compound presents a quantifiable procurement risk. One verified supplier, AKSci, lists the compound as available with a minimum purity of 95% and batches backed by full quality assurance . However, another supplier, CymitQuimica (distributing for Biosynth), has marked the product as 'Discontinued' across all package sizes (250 mg to 10 g) . This mixed availability profile indicates a niche market where supply continuity cannot be guaranteed, unlike more common building blocks. This contrasts with widely available analogs like 2,2,2-trifluoroethyl 3,4-dichlorophenylcarbamate (CAS 1736-43-2), which is offered by multiple vendors .

Procurement Supply Chain Research Chemicals

Optimal Application Scenarios for 2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate (860649-85-0)


Focused Library Synthesis for FAAH Inhibitor SAR Studies

This compound is ideally suited as a key building block for medicinal chemistry teams exploring structure-activity relationships (SAR) around the arylalkylcarbamate class of FAAH inhibitors. The specific 2,4-dichloro substitution pattern on the terminal phenyl ring is a defined variable in the patent literature for modulating enzyme inhibition [1]. Researchers can use this scaffold to systematically vary the benzyl linker length or the trifluoroethyl ester to generate analogs, directly testing the impact of the 2,4-dichloro moiety versus 4-chloro or unsubstituted comparators on FAAH potency and selectivity.

Chemical Probe Development with a Defined Purity Benchmark

Given its availability at a minimum 95% purity from at least one commercial vendor [1], the compound serves as a reliable starting point for developing a chemical probe. The defined purity provides a baseline for subsequent biological assays, ensuring that any observed activity can be confidently attributed to the target structure and not to undefined impurities. This is critical when comparing data across different batches or research groups.

High-Value Procurement for Long-Term Agrochemical Intermediate Projects

The compound's structural features, particularly the electron-withdrawing trifluoroethyl and dichlorophenyl groups, suggest utility as a bioactive intermediate in agrochemical research [1]. However, the documented 'Discontinued' status from one distributor makes it a high-value procurement target. Teams should validate a robust in-house synthetic route or secure a large, quality-assured batch from the remaining supplier to de-risk long-term development timelines, thereby turning a supply chain vulnerability into a strategic advantage.

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